(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one
Description
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Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNJBYWMEXITPZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a thienyl moiety, contributing to its pharmacological potential.
Antimicrobial Activity
Chalcones, including this compound, have shown significant antimicrobial properties. A study indicated that various chalcone derivatives exhibit potent antibacterial and antifungal activities. The compound was evaluated against several strains, including Staphylococcus aureus and Candida albicans, demonstrating a minimum inhibitory concentration (MIC) that suggests effective antimicrobial action.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
Research has highlighted the anticancer potential of chalcones. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound’s mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent apoptosis.
Case Study: HeLa Cell Line
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of NF-κB signaling pathways.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 70 |
| IL-6 | 65 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in cancer cells.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : Alters the expression of genes associated with apoptosis and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
